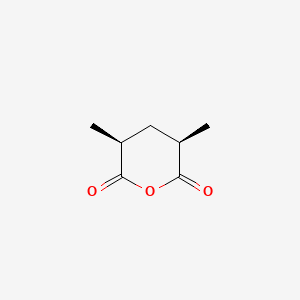

cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione

Description

Structural Elucidation of cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione

Crystallographic Characterization via X-ray Diffraction Analysis

Single crystal X-ray diffraction studies provide the most definitive structural information for this compound. The crystallographic data reveals the compound's precise molecular geometry, including bond lengths, bond angles, and the spatial arrangement of atoms within the six-membered heterocyclic ring system. The Cambridge Crystallographic Data Centre maintains comprehensive databases for such structural determinations, offering researchers access to validated crystal structure data through their deposition and access services. The compound's crystal structure exhibits the characteristic features of the dihydropyran-dione framework, with two carbonyl groups positioned at the 2 and 6 positions of the ring system.

The stereochemical configuration of the methyl substituents at positions 3 and 5 demonstrates the cis arrangement, where both methyl groups occupy the same face of the ring plane. This spatial arrangement significantly influences the compound's physical properties and reactivity patterns compared to its trans isomer. Crystallographic analysis typically reveals intermolecular interactions such as hydrogen bonding patterns and van der Waals contacts that stabilize the crystal lattice structure. The unit cell parameters and space group assignments provide essential information for understanding the compound's solid-state behavior and potential polymorphic forms.

Refinement of the crystal structure data using advanced computational methods, including programs such as SHELXT and SHELXL, ensures high-quality structural models with minimal residual factors. The resulting atomic coordinates and thermal parameters offer insights into molecular flexibility and dynamic behavior in the crystalline state. Temperature-dependent crystallographic studies can further elucidate thermal expansion properties and phase transition behaviors, contributing to a comprehensive understanding of the compound's solid-state characteristics.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of this compound in solution. The compound's proton Nuclear Magnetic Resonance spectrum exhibits distinct resonance patterns that reflect its molecular structure and stereochemistry. The methyl groups at positions 3 and 5 appear as characteristic doublet signals due to coupling with the adjacent methine protons, with chemical shifts typically observed in the aliphatic region of the spectrum.

The methine protons at the 3 and 5 positions display complex multipicity patterns resulting from vicinal coupling with both the methyl substituents and the adjacent methylene protons. These resonances provide crucial information about the stereochemical arrangement and conformational preferences of the dihydropyran ring. The axial and equatorial methylene protons at position 4 exhibit geminal coupling and appear as a characteristic AB pattern, with chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, revealing the carbonyl carbon resonances at characteristic downfield positions around 170-180 parts per million. The quaternary carbon atoms of the carbonyl groups can be distinguished by their chemical shift differences, reflecting the electronic environment within the dihydropyran-dione framework. The methyl carbon signals appear in the aliphatic region, while the methine and methylene carbons show intermediate chemical shifts consistent with their proximity to the electron-withdrawing carbonyl functionalities.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide definitive assignments of all carbon and proton resonances while confirming the stereochemical relationships between substituents. These advanced spectroscopic methods enable unambiguous identification of the cis configuration through spatial proximity measurements between the methyl groups and other ring protons.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides characteristic fingerprint information for this compound through identification of functional group vibrations. The most prominent spectroscopic features include strong carbonyl stretching absorptions typically observed around 1750 cm⁻¹, consistent with the cyclic anhydride-like structure of the dihydropyran-dione system. These carbonyl stretches appear as distinct bands due to the slightly different electronic environments of the two carbonyl groups within the ring system.

The aliphatic carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the 2800-3000 cm⁻¹ region, while the corresponding bending vibrations are observed at lower frequencies around 1300-1500 cm⁻¹. The ring breathing modes and skeletal vibrations provide additional structural information in the fingerprint region below 1500 cm⁻¹, offering characteristic patterns that distinguish this compound from structural isomers and related pyranone derivatives.

Mass spectrometric analysis confirms the molecular weight of 142.15 g/mol and provides fragmentation patterns that support the proposed structure. Electron impact ionization typically produces a molecular ion peak at mass-to-charge ratio 142, followed by characteristic fragment ions resulting from loss of carbonyl groups, methyl radicals, and ring fragmentation processes. High-resolution mass spectrometry enables precise determination of the molecular formula C₇H₁₀O₃, confirming the elemental composition and distinguishing the compound from potential isobaric interferences.

Electrospray ionization mass spectrometry reveals additional structural information through soft ionization processes that preserve molecular integrity while enabling tandem mass spectrometry experiments. The collision-induced dissociation patterns provide insights into the fragmentation pathways and structural stability of different molecular regions, supporting the assignment of the dihydropyran-dione framework and the positions of methyl substituents.

Table 1: Key Spectroscopic Parameters for this compound

| Technique | Parameter | Value | Assignment |

|---|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch | ~1750 cm⁻¹ | C=O symmetric/antisymmetric |

| Infrared Spectroscopy | C-H stretch | 2800-3000 cm⁻¹ | Aliphatic C-H bonds |

| Mass Spectrometry | Molecular ion | 142 m/z | [M]⁺- |

| Mass Spectrometry | Base peak | Variable | Fragmentation-dependent |

Conformational Analysis of the Dihydropyran-dione Core

The conformational landscape of this compound reflects the inherent flexibility of the six-membered dihydropyran ring system combined with the conformational constraints imposed by the two carbonyl substituents and methyl groups. Computational modeling studies using density functional theory methods provide detailed insights into the preferred conformational states and energy barriers between different ring conformations. The compound exhibits multiple low-energy conformers, with the global minimum typically corresponding to a chair-like conformation that minimizes steric interactions between the cis-oriented methyl substituents.

Ring puckering analysis reveals the compound's tendency to adopt non-planar conformations that relieve angle strain and optimize orbital overlap within the cyclic anhydride framework. The presence of the two carbonyl groups introduces partial double-bond character to the carbon-oxygen bonds, constraining the ring flexibility compared to saturated heterocycles. Dynamic Nuclear Magnetic Resonance studies at variable temperatures can provide experimental validation of conformational interconversion rates and activation barriers for ring-flipping processes.

The stereochemical arrangement of the methyl substituents in the cis configuration creates asymmetric steric interactions that favor specific conformational orientations. Molecular dynamics simulations demonstrate the influence of solvent effects on conformational preferences, revealing how polar and non-polar environments affect the relative populations of different conformers. These computational studies complement experimental observations and provide detailed understanding of the relationship between molecular structure and conformational behavior.

The conformational analysis extends to investigation of rotational barriers around single bonds, particularly the orientation of methyl groups relative to the ring system. Nuclear Overhauser Effect measurements provide experimental evidence for preferred conformations through spatial proximity relationships between different molecular fragments. Integration of theoretical and experimental approaches enables comprehensive characterization of the compound's three-dimensional structure and dynamic behavior in solution.

Comparative Structural Studies with Isomeric Derivatives

Comparative analysis of this compound with its structural isomers and related compounds provides valuable insights into structure-property relationships within the dihydropyran-dione family. The trans isomer exhibits significantly different stereochemical properties, with methyl groups positioned on opposite faces of the ring system, leading to altered conformational preferences and physical properties. Systematic comparison of Nuclear Magnetic Resonance spectral data reveals diagnostic differences in chemical shifts and coupling patterns that enable unambiguous stereochemical assignment.

Structural databases such as PubChem contain comprehensive information about related compounds, including 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione and other positional isomers that differ in the location of methyl substituents. These comparative studies highlight the influence of substitution patterns on molecular geometry, spectroscopic properties, and reactivity characteristics. The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that facilitate accurate identification and comparison of structural relationships.

Table 2: Comparative Structural Data for Dihydropyran-dione Isomers

| Compound | CAS Number | Stereochemistry | Key Structural Features |

|---|---|---|---|

| This compound | 4295-92-5 | 3S,5R configuration | Cis-oriented methyl groups |

| 3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione | 2938-48-9 | Geminal substitution | Two methyls on same carbon |

| 3,5-Dimethyloxane-2,6-dione | 7446-84-6 | Unspecified stereochemistry | General structural framework |

Crystallographic comparison studies reveal how different substitution patterns affect unit cell parameters, intermolecular interactions, and packing arrangements in the solid state. The Cambridge Structural Database serves as a comprehensive repository for such comparative analyses, enabling researchers to identify structural trends and correlations across series of related compounds. These systematic comparisons contribute to development of structure-activity relationships and predictive models for designing new compounds with desired properties.

Electronic structure calculations using quantum mechanical methods provide detailed comparison of electronic properties, including molecular orbital energies, electron density distributions, and electrostatic potential surfaces. These computational studies reveal how stereochemical differences influence molecular reactivity and intermolecular interactions, supporting experimental observations and providing theoretical framework for understanding structure-property relationships.

Properties

IUPAC Name |

(3S,5R)-3,5-dimethyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-3-5(2)7(9)10-6(4)8/h4-5H,3H2,1-2H3/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFQWEJOHACJOL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473009 | |

| Record name | cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-92-5 | |

| Record name | cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1,3-diketone + H2SO4 (catalytic) | Cyclization under acidic conditions promotes ring closure to form the pyranone | Moderate to high yield; stereoselective formation of cis isomer |

| 2 | Work-up: neutralization and extraction | Isolation of product by extraction and purification | Purity >95% achievable |

This method relies on protonation of the diketone carbonyl to facilitate nucleophilic attack and ring closure.

Base-Promoted Cyclization

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1,3-diketone + NaOH or NaH in anhydrous THF | Deprotonation of diketone followed by intramolecular cyclization | Yields vary; requires careful control of base strength and temperature |

| 2 | Acidification and extraction | Product isolated after acid quench and organic extraction | Purification by recrystallization |

This method can offer alternative stereochemical control and is useful when acid-sensitive groups are present.

Organometallic-Assisted Synthesis

Advanced synthetic routes involve:

- Use of organolithium reagents (e.g., BuLi) to generate enolates from methyl acetoacetate derivatives.

- Subsequent reaction with electrophiles such as acetone to form intermediates that cyclize to the pyranone ring.

- Work-up involving acidification and extraction to isolate the product.

This approach allows for fine-tuning of substituents and stereochemistry, with yields reported around 34–40% in some protocols.

Reaction Mechanism Insights

The cyclization mechanism generally proceeds via:

- Enol or enolate formation from the diketone precursor.

- Intramolecular nucleophilic attack on a carbonyl carbon.

- Ring closure forming the six-membered pyranone ring.

- Proton transfers stabilize the cis stereochemistry at the 3 and 5 positions.

The stereoselectivity is influenced by the reaction conditions and catalyst choice, favoring the thermodynamically stable cis isomer.

Comparative Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 3,5-Dimethyl-1,3-diketone + H2SO4 | Simple, high stereoselectivity | Acid-sensitive substrates limited | 60–85 |

| Base-Promoted Cyclization | NaOH or NaH in THF | Mild conditions, alternative stereocontrol | Requires careful base handling | 50–70 |

| Organometallic-Assisted | BuLi, methyl acetoacetate, acetone | Allows structural modifications | More complex, lower yield | 34–40 |

Research Findings and Optimization

- Studies have shown that temperature control during cyclization is critical to maximize cis isomer formation and minimize side products.

- Use of anhydrous solvents such as THF or dichloromethane improves reaction efficiency.

- Catalyst loading optimization can reduce reaction times and improve yields.

- Continuous flow synthesis has been demonstrated to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.

Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.

Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Functional Groups: The target compound’s diketone system distinguishes it from monoketone analogs like tetrahydro-2H-pyran-2-one or nitrophenyl-substituted derivatives (e.g., 4a-d). This duality enhances its capacity for conjugate additions or nucleophilic attacks . Compounds like 4a-d incorporate a nitroarene group, which introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions or redox reactions .

This may influence melting points or solubility, though specific data are unavailable in the evidence. Nitrophenyl-substituted derivatives (e.g., 4a-d) exhibit extended conjugation, likely increasing UV absorption and thermal stability compared to the target compound .

Biological Activity

cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione, also known as a pyranone derivative, has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. Characterized by a six-membered ring with two carbonyl groups and methyl substituents, this compound exhibits intriguing reactivity that may contribute to various biological mechanisms.

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- CAS Number : 4295-92-5

- Melting Point : 92–94 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential roles in drug development and enzyme inhibition. The compound's structure suggests possible interactions with various biological targets, including enzymes involved in DNA repair and metabolic processes.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : It may interact with enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2), which is essential for repairing DNA damage caused by topoisomerase II inhibitors like etoposide. Inhibition of TDP2 can sensitize cancer cells to chemotherapy by enhancing the effectiveness of these agents .

- Signal Transduction Modulation : The compound could influence signaling pathways related to cell growth and apoptosis through its interaction with cellular receptors.

Case Studies and Experimental Data

-

Inhibition of TDP2 :

- In a study focused on the structure-activity relationship (SAR) of isoquinoline derivatives, researchers found that modifications in the structure significantly impacted the potency against TDP2. While specific data on this compound were not detailed, the insights gained from similar compounds suggest that structural features are critical for efficacy .

- Anticancer Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3,5-Dimethyl-4H-pyran-4-one | Structure | Moderate enzyme inhibition | Different oxidation state |

| 3,5-Dimethyl-2H-pyran-2,6(3H)-dione | Structure | Potential TDP2 inhibitor | Unique cis configuration |

| Isoquinoline derivatives | Structure | Effective against TDP2 | Strong SAR established |

Synthesis and Industrial Applications

The synthesis of this compound can be achieved via cyclization methods involving diketones under acidic conditions. Its derivatives are being explored for applications in pharmaceuticals and fine chemicals production due to their reactivity and structural uniqueness .

Q & A

Q. What are the established synthetic routes for cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, aldol condensation of β-keto esters or Diels-Alder reactions using dienophiles like maleic anhydride can yield dihydro-pyran-dione scaffolds . Specific conditions (e.g., acid/base catalysis, solvent polarity) must be optimized to favor the cis-3,5-dimethyl configuration. Reaction intermediates should be monitored via TLC or HPLC to ensure regioselectivity.

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer: Based on safety data for analogous dihydro-pyran-diones :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards).

- Work under fume hoods to prevent inhalation (H335).

- Store in inert atmospheres at room temperature to avoid decomposition .

- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies methyl group positions (δ ~1.2–1.5 ppm for CH₃) and carbonyl resonances (δ ~170–200 ppm). NOESY confirms cis stereochemistry .

- IR : Strong C=O stretches (~1750 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) validate the diketone structure .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]⁺ at m/z 157.06 (C₇H₁₀O₃) .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer:

Q. How can researchers confirm the purity of synthesized this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).

- Melting Point : Compare observed mp (e.g., ~120–125°C) to literature values .

- Elemental Analysis : Match calculated (C: 59.14%, H: 7.09%, O: 33.77%) and experimental compositions .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

- Temperature : Lower temps (<0°C) favor cis isomer due to kinetic control; higher temps promote thermodynamic trans products.

- Catalysis : Chiral catalysts (e.g., proline derivatives) induce enantioselectivity. Monitor via polarimetry or chiral HPLC .

- Solvent Effects : Polar solvents stabilize transition states via dipole interactions, enhancing regioselectivity .

Q. What crystallographic methods resolve the stereochemistry of this compound?

Methodological Answer:

- X-Ray Diffraction (XRD) : Single-crystal XRD at 100 K resolves bond angles (C-O-C ~120°) and methyl group spatial arrangement. Compare to reported analogs (e.g., 3,5-Dimethyl-2,6-diphenyl derivatives ).

- Density Functional Theory (DFT) : Validate XRD data by optimizing molecular geometry computationally (software: Gaussian 16) .

Q. How can reaction intermediates in the synthesis of this compound be analyzed?

Methodological Answer:

- In Situ FTIR : Track carbonyl group changes during cyclization (e.g., loss of β-keto ester peaks).

- LC-MS : Identify transient intermediates (e.g., enolates) via fragmentation patterns .

- Isolation : Quench reactions at timed intervals and purify intermediates via flash chromatography for NMR analysis .

Q. What role do substituents play in modulating the reactivity of dihydro-pyran-diones?

Methodological Answer:

Q. How can computational methods predict the stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate thermal stability by calculating bond dissociation energies (BDEs) for C-O and C-C bonds.

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer .

- Reactivity Predictions : Use DFT (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.